molecular formula C9H8N2O2 B6357795 2-Methyl-benzooxazole-6-carboxylic acid amide CAS No. 1368602-75-8

2-Methyl-benzooxazole-6-carboxylic acid amide

Cat. No. B6357795
CAS RN: 1368602-75-8
M. Wt: 176.17 g/mol
InChI Key: PFLOBFVGNYAIBD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“2-Methyl-benzooxazole-6-carboxylic acid amide” is a chemical compound with the molecular formula C9H8N2O2 and a molecular weight of 176.17202 .


Synthesis Analysis

The synthesis of benzoxazole derivatives, which includes “this compound”, has been extensively studied. One common method involves the use of 2-aminophenol as a precursor . Another method involves the condensation of carboxylic acids with amino alcohols .


Molecular Structure Analysis

The molecular structure of “this compound” is characterized by the presence of a benzoxazole ring and a carboxylic acid amide group . The benzoxazole ring is a bicyclic structure consisting of a benzene ring fused to an oxazole ring. The carboxylic acid amide group consists of a carbonyl group (C=O) and an amine group (NH2) attached to the same carbon atom .


Chemical Reactions Analysis

Amides, including “this compound”, can undergo various chemical reactions. For instance, they can be hydrolyzed into a carboxylic acid and ammonia or an amine by heating in an acidic or basic aqueous solution . They can also be reduced to amines using reducing agents .

Scientific Research Applications

MBOCA is used in a variety of scientific research applications, including as a fluorescent dye, a catalyst for chemical reactions, and a reagent for the synthesis of organic compounds. As a fluorescent dye, MBOCA is used to tag proteins and other molecules, allowing researchers to track their motion and interactions in living cells. As a catalyst, MBOCA is used to speed up chemical reactions, such as the oxidation of alcohols. As a reagent, MBOCA is used to synthesize a variety of organic compounds, such as amides, esters, and nitriles.

Advantages and Limitations for Lab Experiments

The main advantage of using MBOCA in lab experiments is its versatility. It can be used as a fluorescent dye, a catalyst for chemical reactions, and a reagent for the synthesis of organic compounds. The main limitation of MBOCA is its cost, as it is more expensive than other fluorescent dyes and reagents.

Future Directions

MBOCA has a wide range of potential future applications. It could be used to develop new fluorescent dyes with improved properties, such as enhanced brightness and photostability. It could also be used to develop new catalysts for chemical reactions, such as those involving the oxidation of alcohols. Additionally, MBOCA could be used to synthesize a variety of organic compounds, such as amides, esters, and nitriles. Finally, MBOCA could be used to develop new methods for tracking the movement and interactions of molecules in living cells.

Synthesis Methods

MBOCA is typically synthesized from 6-bromo-2-methylbenzooxazole, an aromatic compound containing a five-membered ring of carbon and oxygen atoms, and a bromine atom. The 6-bromo-2-methylbenzooxazole is reacted with an amine in the presence of a base catalyst, such as potassium carbonate, to form MBOCA. This reaction is known as an amide synthesis. The amide synthesis can be carried out at temperatures ranging from room temperature to 120°C, and is typically completed in a few hours.

properties

IUPAC Name

2-methyl-1,3-benzoxazole-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O2/c1-5-11-7-3-2-6(9(10)12)4-8(7)13-5/h2-4H,1H3,(H2,10,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFLOBFVGNYAIBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(O1)C=C(C=C2)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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